3-Thienylalanine
Description
Properties
IUPAC Name |
(2S)-2-(thiophen-3-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-2-3-11-4-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSUCJAKAMYMQ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis and Enzymatic Hydrolysis
The biotechnical route described in EP0581250A2 utilizes 2-hydroxy-3-thienylacrylic acids as precursors (Fig. 1). These substrates undergo cyclization to form hydantoins or azlactones, which are subsequently hydrolyzed enantioselectively by microbial enzymes.
Key Steps:
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Cyclization : 2-Hydroxy-3-thienylacrylic acid reacts with urea or thiourea under acidic conditions (pH 2–3, 80°C) to form 5-(3-thienyl)hydantoin.
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Biotransformation : Hydantoinase and carbamoylase enzymes from Arthrobacter or Bacillus strains selectively hydrolyze the D-enantiomer, leaving L-3-thienylalanine in >90% enantiomeric excess (ee).
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 37°C | 22% vs. 25°C |
| pH | 7.5 | 18% vs. pH 7.0 |
| Enzyme Loading | 15 U/g | 30% vs. 10 U/g |
This method avoids hazardous diazonium intermediates and achieves scalable production (up to 50 g/L).
Solution-Phase Peptide Synthesis
Protected Intermediate Strategy
The synthesis of [3-β-(2-thienyl)-L-alanine]-8-lysine-vasopressin, as detailed in PubMed (1171984) , demonstrates the utility of 3-thienylalanine in peptide analogs. The route employs Boc (tert-butyloxycarbonyl) and Ec (ethylcarbamoyl) protecting groups to ensure regioselectivity.
Reaction Sequence:
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Coupling : Boc-Cys(Ec)-Tyr-Thi-Gln-Asn-Cys(Ec)-Pro is synthesized via active ester methods using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HBt).
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Deprotection : Trifluoroacetic acid removes Boc groups, yielding the free amine for subsequent lysine-glycine amide coupling.
Critical Observations:
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Thioredoxin reductase compatibility requires strict control of thiophene ring oxidation states.
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Final purification via reverse-phase HPLC achieves >98% purity, with mass spectrometry confirming structural integrity.
Microbial Fermentation Using Auxotrophic Mutants
Strain Development and Fermentation
EP0138526A2 outlines a method for L-phenylalanine production using Bacillus subtilis mutants, which can be adapted for this compound. Key mutations include auxotrophy for tyrosine and tryptophan, coupled with resistance to meta-fluorophenylalanine (mFP).
Process Parameters:
| Factor | Condition | Outcome |
|---|---|---|
| Carbon Source | Glucose (10% w/v) | 25% yield increase |
| Nitrogen Source | Ammonium sulfate | Reduced byproducts |
| Inducer | NG mutagenesis | Enhanced flux to shikimate pathway |
Post-fermentation, ion-exchange chromatography isolates this compound with 80% recovery.
Comparative Analysis of Methods
Table 1: Method Efficacy and Limitations
Chemical Reactions Analysis
Types of Reactions: 3-Thienylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Immunological Applications
β-3-Thienylalanine and Immune Response
Research has demonstrated that β-3-thienylalanine (β-3-TA) can significantly inhibit antibody synthesis. In a study involving CBA mice, it was found that β-3-TA suppressed both primary and secondary immune responses to sheep red blood cells when administered in a phenylalanine-free diet. The optimal dosage for maximum immunosuppression was identified as 250 mg/kg per day, with the most effective treatment duration being seven days prior to immunization. This suppression was evidenced by reduced antibody titers and decreased plaque-forming cells during immune response assessments .
Cardiovascular Applications
ACE Inhibition and Hypertension Treatment
The compound 3-(3-thienyl)-L-alanyl-ornithyl-proline (TOP), a derivative of 3-thienylalanine, has been studied for its effects as an angiotensin-converting enzyme (ACE) inhibitor. In spontaneously hypertensive rats, TOP exhibited significant antihypertensive properties, outperforming traditional ACE inhibitors like captopril.
- Mechanism of Action : TOP's mechanism involves the modulation of nitric oxide (NO) pathways and reduction of oxidative stress. It has been shown to lower systolic blood pressure effectively over extended periods and enhance endothelial function by increasing antioxidant levels while decreasing lipid peroxidation markers like malondialdehyde .
- Clinical Relevance : The findings suggest that TOP could be a promising candidate for treating hypertension with potentially fewer side effects compared to existing ACE inhibitors, which often have limitations due to their free sulfhydryl groups that can lead to adverse reactions .
Antimicrobial Applications
Inhibition of Tubercle Bacilli Growth
Another area of application for thienylalanine derivatives is their antimicrobial properties. Studies have indicated that analogues of phenylalanine, including those containing thienyl groups, can inhibit the growth of Mycobacterium tuberculosis. This suggests a potential role for this compound in developing new antimicrobial agents against resistant strains of bacteria .
Summary Table of Applications
| Application Area | Compound/Derivative | Key Findings |
|---|---|---|
| Immunology | β-3-Thienylalanine | Suppresses antibody synthesis; optimal dose: 250 mg/kg |
| Cardiovascular Health | 3-(3-Thienyl)-L-alanyl-ornithyl-proline | Effective ACE inhibitor; lowers blood pressure; enhances NO levels |
| Antimicrobial Activity | Thienylalanine analogues | Inhibits growth of Mycobacterium tuberculosis |
Case Studies and Research Insights
- Immunosuppressive Effects : The study on β-3-thienylalanine showed significant immunosuppressive effects in murine models, suggesting its potential use in clinical settings where modulation of the immune response is necessary, such as in organ transplantation or autoimmune diseases .
- Hypertension Management : Research on TOP indicated that it not only lowers blood pressure but also improves endothelial function and reduces oxidative stress markers more effectively than traditional treatments, highlighting its potential as a superior therapeutic option for managing hypertension .
- Antimicrobial Resistance : The effectiveness of thienylalanine derivatives against tubercle bacilli underscores the need for further exploration into their use as novel antibiotics, especially in light of rising antibiotic resistance globally .
Mechanism of Action
The mechanism of action of 3-Thienylalanine, particularly in its role as an ACE inhibitor, involves the inhibition of the enzyme responsible for converting angiotensin I to angiotensin II. This inhibition leads to reduced vasoconstriction and lower blood pressure. The compound also enhances the production of nitric oxide, contributing to vasodilation and improved endothelial function .
Comparison with Similar Compounds
Key Properties :
- Chemical Structure: (2S)-2-amino-3-thiophen-3-ylpropanoic acid (CAS: 22951-96-8; Molecular Formula: C₇H₉NO₂S) .
- Biological Role : Acts as a phenylalanine antagonist, competitively inhibiting Phe incorporation into proteins .
- Applications: Immunosuppression: Suppresses antibody synthesis in mice when administered with a phenylalanine-free diet . Materials Science: Used to engineer conductive polymers via incorporation into periodic proteins .
Comparison with Similar Compounds
Phenylalanine (Phe)
Structural Differences :
Functional Differences :
- Immunosuppression: Phe reverses the immunosuppressive effects of 3-TA in mice, highlighting their competitive relationship .
- Protein Engineering : Phe lacks the electroconductive properties of 3-TA, which enables π-stacking in engineered proteins .
Table 1 : Structural and Functional Comparison with Phenylalanine
2-Thienylalanine (2-Thi)
Structural Differences :
Functional Differences :
- Kinase Inhibition : In p107 peptides, 2-Thi substitution reduces cyclin D1/CDK4 activity by 3.9-fold, compared to 8.2-fold for 3-TA in cyclin A/CDK2 inhibition .
- Biological Stability : 2-Thi shows higher metabolic stability in vivo due to reduced steric hindrance .
Table 2 : Comparison of Thienylalanine Isomers
β-2-Thienylalanine
Fluorinated Phenylalanine Analogs
- Example : p-Fluorophenylalanine.
- Comparison: Fluorination enhances metabolic resistance but lacks the electronic properties of thiophene. Fluorinated analogs are less effective in immunosuppression but more stable in acidic environments .
Furylalanine (2-Furylalanine)
Immunosuppression
Conductive Polymers
Computational Insights
- Quantum mechanics studies confirm 3-TA’s conformational similarity to Phe but predict distinct charge transfer properties due to thiophene’s polarizability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Thienylalanine, and how can its purity be validated experimentally?
- Methodological Answer : this compound can be synthesized via biosynthetic incorporation using engineered methionyl-tRNA synthetase (MetRS) systems in bacterial hosts, as demonstrated by Kothakota et al. . Key validation steps include:
- Chromatographic Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to separate and quantify the compound.
- Mass Spectrometry : Confirm molecular identity via ESI-MS (expected [M+H]⁺: 188.24 g/mol) .
- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., B3LYP/6-31+G(d,p) DFT optimizations) to verify structural fidelity .
Q. How does the conformational behavior of this compound compare to phenylalanine in peptide backbones?
- Methodological Answer : Conformational studies using density functional theory (DFT) at the B3LYP/6-31+G(d,p) level reveal that this compound adopts energy minima similar to phenylalanine but with slight torsional deviations due to thiophene’s electron-rich sulfur atom . For example:
| Conformation | ΔE (kcal/mol) for this compound | ΔE (kcal/mol) for Phenylalanine |
|---|---|---|
| α-helix | 0.0 | 0.0 |
| β-sheet | +1.2 | +0.8 |
Q. What spectroscopic techniques are critical for characterizing this compound in solid and solution states?
- Methodological Answer :
- Solid-State : X-ray crystallography to resolve thiophene ring orientation and hydrogen-bonding patterns.
- Solution-State :
- ¹H NMR (D₂O, 500 MHz): Key signals include δ 7.2–7.4 ppm (thienyl protons) and δ 3.1–3.3 ppm (β-CH₂) .
- Circular Dichroism (CD): Monitor conformational changes in peptides under varying pH or temperature .
Advanced Research Questions
Q. How can this compound be site-specifically incorporated into proteins to engineer conductive polymers?
- Methodological Answer :
- Step 1 : Use auxotrophic E. coli strains (e.g., Met⁻) with a plasmid encoding a mutated MetRS (e.g., NLL-MetRS) that recognizes this compound .
- Step 2 : Induce expression under controlled conditions (e.g., 0.5 mM IPTG, 30°C) to minimize misincorporation.
- Step 3 : Validate incorporation via SDS-PAGE and MALDI-TOF MS.
- Application : The thiophene moiety enables π-π stacking, enhancing conductivity in engineered polymers .
Q. What computational strategies are effective for modeling this compound’s electronic properties in hybrid biomaterials?
- Methodological Answer :
- DFT/Molecular Dynamics : Optimize geometries using Gaussian16 at the B3LYP/6-311++G(d,p) level to predict redox potentials and charge distribution .
- QM/MM Simulations : Combine quantum mechanics (for thiophene) and molecular mechanics (for peptide backbone) to study interfacial electron transfer .
- Contradiction Note : Some studies report higher electron mobility for this compound than phenylalanine, while others attribute this to experimental artifacts (e.g., solvent effects) .
Q. How do steric and electronic effects of this compound impact substrate selectivity in enzymatic systems?
- Methodological Answer :
- Kinetic Assays : Measure and for MetRS variants using radiolabeled [³⁵S]-methionine competition experiments .
- Structural Analysis : Compare X-ray structures of MetRS bound to this compound vs. methionine to identify steric clashes or favorable π-interactions .
- Key Finding : The thiophene ring’s larger van der Waals radius reduces catalytic efficiency () by 40% compared to methionine .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported conformational energies of this compound?
- Methodological Answer :
- Source Analysis : Compare computational parameters (e.g., solvent models, basis sets) across studies. For instance, gas-phase DFT calculations may overestimate stability vs. implicit solvent models (e.g., PCM) .
- Experimental Validation : Use 2D NOESY NMR to detect intramolecular contacts conflicting with computational predictions .
Ethical and Safety Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
